molecular formula C31H37NO4 B1673626 sPLA2 inhibitor CAS No. 393569-31-8

sPLA2 inhibitor

Cat. No.: B1673626
CAS No.: 393569-31-8
M. Wt: 487.6 g/mol
InChI Key: KWLUIYFCMHKLKY-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KH064 involves multiple steps, starting with the preparation of the benzyloxyphenyl and phenylheptanoylamino intermediates. The key steps include:

Industrial Production Methods

Industrial production of KH064 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

KH064 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

KH064 has a wide range of scientific research applications, including:

Mechanism of Action

KH064 exerts its effects by inhibiting the activity of secretory phospholipase A2 group IIA. This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of pro-inflammatory mediators. By inhibiting this enzyme, KH064 reduces the production of these mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KH064

KH064 is unique due to its specific structural features, such as the benzyloxyphenyl and phenylheptanoylamino moieties, which contribute to its high selectivity and potency as an inhibitor of secretory phospholipase A2 group IIA. Additionally, its oral bioavailability and efficacy in various disease models make it a valuable compound for research and therapeutic applications .

Biological Activity

Secreted phospholipase A2 (sPLA2) inhibitors are compounds that target the sPLA2 enzymes, which play a crucial role in various biological processes, particularly in inflammation and lipid metabolism. This article delves into the biological activity of sPLA2 inhibitors, highlighting their mechanisms, therapeutic potential, and relevant case studies.

Overview of sPLA2 Enzymes

sPLA2 enzymes hydrolyze phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. There are several isoforms of sPLA2, notably groups IIA, V, and X, which have been implicated in inflammatory diseases and atherosclerosis. The activity of these enzymes correlates with various pathological conditions, including cardiovascular diseases and neurodegeneration .

sPLA2 inhibitors function by blocking the enzymatic activity of these phospholipases. This inhibition can lead to reduced levels of inflammatory mediators and modulation of lipid metabolism. The inhibitors can be classified based on their mechanism:

  • Competitive Inhibitors : Bind to the active site of the enzyme.
  • Uncompetitive Inhibitors : Bind to the enzyme-substrate complex.
  • Non-competitive Inhibitors : Can bind to both the enzyme and the enzyme-substrate complex.

1. AZD2716: A Novel sPLA2 Inhibitor

AZD2716 is a potent inhibitor with significant effects on plasma sPLA2 activity. In vivo studies in cynomolgus monkeys showed that a 30 mg oral dose resulted in concentration-dependent inhibition (ICu,80 = 13 ± 3 nM) of sPLA2 activity . This compound demonstrates promising pharmacokinetic properties and potential for treating coronary artery disease.

CompoundsPLA2-IIa IC50 (μM)Plasma ICu,50 (μM)Fu (%)LE/LLE
Varespladib0.0280.00812.50.37/7.2
AZD2716240.91.80.39/2.2

2. CHEC-9: Neuroprotective Effects

CHEC-9 is identified as an uncompetitive inhibitor that provides neuroprotection by inhibiting sPLA2 activity in neuronal cell cultures (SY5Y). Experiments showed that treatment with CHEC-9 significantly reduced sPLA2 activity and pro-inflammatory cytokine secretion (TNF-α and IL-6) from HL-60 cells . This suggests its potential use in neurodegenerative conditions where inflammation plays a critical role.

Treatment Concentration (nM)Reduction in sPLA2 Activity (%)
148.5 ± 15.2
5067.1 ± 11.1

Clinical Trials

Recent clinical trials have evaluated the efficacy of sPLA2 inhibitors in various conditions:

  • Rheumatoid Arthritis : Preliminary results have shown mixed outcomes with selective sPLA2 inhibitors but indicate potential benefits in reducing inflammation .
  • Coronary Artery Disease : Phase II trials for AZD2716 are ongoing, focusing on its effects on lipid profiles and inflammatory markers .

Animal Models

Animal studies have consistently demonstrated that inhibition of sPLA2 leads to reduced inflammation and improved outcomes in models of arthritis and cardiovascular diseases .

Properties

IUPAC Name

(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO4/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)23-26-17-20-29(21-18-26)36-24-27-14-8-4-9-15-27/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLUIYFCMHKLKY-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCCCCC(=O)N[C@@H](CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393569-31-8
Record name KH064
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04287
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

A mixture of (RS)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid methyl ester 78 (0.86 g, 1.7 mmol) and NaOH solution (4 M, 0.85 mL, 3.4 mmol) in MeOH-THF (1:1, 6 mL) was stirred at room temperature overnight. The solvent was removed, and the residue diluted with water. The solution was washed with Et2O, acidified with 5% aqueous HCl, and extracted with EtOAc. The organic phase was then washed with brine, dried (Na2SO4) and the solvent removed under reduced pressure to afford 85 (0.81 g, 98%), m.p. 127.7-129.5° C. 1H NMR (DMSO-d6) δ 1.13-1.23 (m, 6H), 1.35-1.44 (m, 2H), 1.47-1.54 (m, 2H), 1.95-2.00 (m, 2H), 2.14-2.22 (m, 2H), 3.86 (br s, 1H), 5.02 (s, 2H), 6.89 (d, J=8.6 Hz, 2H), 7.08 (d, J=8.5 Hz, 2H), 7.15-7.44 (m, 10H), 7.50 (br d, J=8.6 Hz, 1H), 12.01 (br s, 1H). 13C NM (DMSO-d6) δ 174.3, 171.7, 156.7, 142.3, 137.2, 131.1, 130.1, 128.4, 128.2, 127.8, 127.7, 125.6, 114.3, 49.3, 35.5, 35.2, 31.0, 30.5, 29.3, 28.5, 28.4, 25.3. ESMS 488 (M+H)+.
Name
(RS)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid methyl ester
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sPLA2 inhibitor
Reactant of Route 2
sPLA2 inhibitor
Reactant of Route 3
sPLA2 inhibitor
Reactant of Route 4
sPLA2 inhibitor
Reactant of Route 5
sPLA2 inhibitor
Reactant of Route 6
Reactant of Route 6
sPLA2 inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.